molecular formula C24H21N5O3S B11697065 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11697065
M. Wt: 459.5 g/mol
InChI Key: OEEPXGBTZJJBEM-MFKUBSTISA-N
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Description

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide features a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 5, a sulfanyl group at position 3, and an acetohydrazide moiety linked to an (E)-configured Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde. This structure combines electron-rich aromatic systems with hydrogen-bonding motifs (hydroxyl and methoxy groups), which may influence solubility, bioavailability, and target interactions .

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21N5O3S/c1-32-20-14-8-11-18(22(20)31)15-25-26-21(30)16-33-24-28-27-23(17-9-4-2-5-10-17)29(24)19-12-6-3-7-13-19/h2-15,31H,16H2,1H3,(H,26,30)/b25-15+

InChI Key

OEEPXGBTZJJBEM-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thione

The foundational step involves preparing 4,5-diphenyl-4H-1,2,4-triazole-3-thione (1 ), the core heterocyclic scaffold. This is achieved via cyclization of 1,4-diphenyl thiosemicarbazide under alkaline conditions. The reaction proceeds through intramolecular dehydration, facilitated by sodium ethoxide in anhydrous ethanol at reflux temperatures (80–90°C) for 4–6 hours . The alkaline medium promotes thione tautomerization, critical for subsequent functionalization. X-ray crystallography confirms the thione structure, with sulfur at position 3 and phenyl groups at positions 4 and 5 .

Table 1: Reaction Conditions for 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thione

ParameterValueSource
Reagent1,4-Diphenyl thiosemicarbazide
SolventAnhydrous ethanol
CatalystSodium ethoxide
Temperature80–90°C
Reaction Time4–6 hours
Yield75–80%

Synthesis of Ethyl 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate

The triazole-thione (1 ) undergoes nucleophilic substitution with ethyl bromoacetate to introduce the sulfanylacetate moiety. Sodium ethoxide deprotonates the thione sulfur, enabling attack on the α-carbon of ethyl bromoacetate. The reaction is conducted in anhydrous ethanol under nitrogen at room temperature for 12 hours, followed by reflux for 1 hour to ensure completion . The product, ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (2 ), is isolated via crystallization from ethanol, yielding 70–75% .

Mechanistic Insight :
The reaction’s regioselectivity is attributed to the sulfur atom’s nucleophilicity in the thione tautomer. Alkylation occurs exclusively at sulfur, avoiding nitrogen sites due to steric hindrance from phenyl groups .

Hydrazinolysis to Form 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide

Compound 2 is converted to the hydrazide derivative (3 ) via hydrazinolysis. Ethanolamine (100% hydrazine hydrate) cleaves the ester group under reflux (78°C) for 3–4 hours . The reaction is monitored by thin-layer chromatography (TLC) until ester consumption is complete. The hydrazide precipitates upon cooling and is recrystallized from ethanol, achieving 85–90% purity .

Critical Parameters :

  • Molar Ratio : Hydrazine hydrate in 3:1 excess ensures complete conversion .

  • Solvent Choice : Ethanol balances reactivity and solubility, avoiding side reactions .

Schiff Base Condensation with 2-Hydroxy-3-Methoxybenzaldehyde

The final step involves condensing hydrazide 3 with 2-hydroxy-3-methoxybenzaldehyde to form the target hydrazone. The reaction is catalyzed by glacial acetic acid in ethanol under reflux for 8–10 hours . The aldehyde’s electron-withdrawing groups (hydroxy and methoxy) enhance electrophilicity, facilitating nucleophilic attack by the hydrazide’s amine group. The (E)-configuration is favored due to steric and electronic effects .

Table 2: Optimization of Schiff Base Formation

ParameterValueSource
Reagent2-Hydroxy-3-methoxybenzaldehyde
SolventAnhydrous ethanol
CatalystGlacial acetic acid (3 drops)
TemperatureReflux (78°C)
Reaction Time8–10 hours
Yield65–70%

Purification : The crude product is washed with cold ethanol to remove unreacted aldehyde and recrystallized from a 1:1 ethanol-water mixture .

Analytical Validation and Characterization

Spectroscopic Confirmation :

  • FT-IR : A strong band at 1650–1670 cm⁻¹ confirms the hydrazone (C=N) bond. The absence of ester C=O (1730 cm⁻¹) and presence of amide N–H (3300 cm⁻¹) validate hydrazide conversion .

  • ¹H NMR : A singlet at δ 2.5 ppm corresponds to the methylene (–SCH2–) group. Aromatic protons from phenyl and triazole moieties appear at δ 7.2–7.8 ppm, while the methoxy group resonates at δ 3.8 ppm .

  • Mass Spectrometry : Molecular ion peaks align with the theoretical molecular weight (e.g., m/z 524.2 for C29H25N5O3S) .

Crystallographic Data : Single-crystal X-ray diffraction confirms the (E)-configuration and planar geometry of the hydrazone linkage .

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing imine formation is suppressed by using anhydrous ethanol and catalytic acetic acid .

  • Low Solubility : Recrystallization from ethanol-water mixtures enhances purity without compromising yield .

  • Regioselectivity : Alkaline conditions during triazole synthesis prevent unwanted thiadiazole byproducts .

Comparative Analysis of Synthetic Routes

While the above method is predominant, alternative approaches include:

  • Microwave-Assisted Synthesis : Reduces reaction time for hydrazone formation to 1–2 hours but requires specialized equipment .

  • Solid-Phase Synthesis : Offers higher yields (80–85%) but is limited by resin compatibility and cost .

Industrial Scalability Considerations

  • Cost Efficiency : Ethanol and hydrazine hydrate are cost-effective solvents/reagents, suitable for large-scale production .

  • Safety : Hydrazine’s toxicity necessitates closed-system reactors and proper ventilation .

  • Environmental Impact : Ethanol’s low toxicity and biodegradability align with green chemistry principles .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or hydrazides.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with specific proteins involved in cell death pathways .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s 4,5-diphenyltriazole core distinguishes it from analogs with alkyl or substituted aryl groups. Key comparisons include:

Compound Name (Representative) R1 (Triazole Substituents) R2 (Hydrazide Substituent) Molecular Weight (g/mol) Notable Features
Target Compound 4,5-Diphenyl 2-Hydroxy-3-methoxyphenyl ~494.56* Enhanced π-π stacking; hydrogen-bond donor (OH) for target binding
Compound 4-Ethyl, 5-(4-Methoxyphenyl) 4-Hydroxy-3,5-dimethoxyphenyl ~551.65 Increased methoxy groups may enhance lipophilicity and membrane permeability
Compound 4-Phenyl, 5-(4-Chlorophenyl) 2-Ethoxyphenyl ~474.96† Chlorine substituent improves electrophilicity and potential cytotoxicity
Compound 3-(4-Methylbenzylsulfanyl), 5-(Trimethoxyphenyl) 2-Chlorobenzylidene 509.01 Trimethoxy groups mimic natural phorbol esters; Cl enhances binding affinity

*Calculated based on formula C29H24N6O3S.
†Calculated from ChemSpider ID 306757-40-3.

Key Observations :

  • Hydroxy/Methoxy Positioning : The target’s 2-hydroxy-3-methoxy substitution on the benzylidene group may favor hydrogen bonding with polar residues in enzyme active sites compared to 4-hydroxy () or ethoxy () analogs.
  • Chlorine vs.

Bioactivity Insights from Structural Proximity

  • Anticancer Potential: Triazole derivatives with 3,4,5-trimethoxyphenyl groups () exhibit activity against cancer cell lines by mimicking phorbol esters, which modulate protein kinase C . The target compound’s diphenyltriazole core may similarly interfere with kinase signaling pathways.
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound’s ~70% structural similarity to bioactive analogs (e.g., SAHA-like molecules) suggests shared pharmacokinetic properties, such as moderate LogP (2–3) and oral bioavailability .

Research Findings and Implications

Mode of Action Predictions

  • Protein Target Interactions : The –N–C–S motif in triazole derivatives () is critical for binding to cysteine residues in enzymes like histone deacetylases (HDACs) or kinases . The target’s sulfanyl group may facilitate similar interactions.
  • Cluster Analysis : Bioactivity clustering () suggests that structural analogs with >60% similarity share overlapping targets (e.g., tubulin, topoisomerases), implying the target compound may act via these pathways .

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce the acetohydrazide moiety. The general reaction pathway is as follows:

  • Formation of Triazole : The initial step involves the reaction of diphenyltriazole with a sulfhydryl group to yield the thioether derivative.
  • Acetohydrazide Formation : This is followed by the introduction of the hydrazide functional group through condensation reactions with appropriate aldehydes.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM.
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values reported between 40 to 70 µM .
Bacterial StrainMIC (µM)
Staphylococcus aureus20 - 40
Bacillus cereus20 - 40
Escherichia coli40 - 70
Pseudomonas aeruginosa40 - 70

Antifungal Activity

In addition to antibacterial properties, this compound has exhibited antifungal activity against pathogens such as Candida albicans, making it a candidate for further investigation in antifungal therapies .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may possess cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although specific pathways remain to be elucidated. In vitro assays indicate IC50 values comparable to known anticancer agents, warranting further exploration in cancer pharmacology .

The biological activity of this compound can be attributed to several factors:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Interaction with DNA : Similar compounds have been shown to intercalate into DNA or disrupt replication processes.
  • Reactive Oxygen Species (ROS) Generation : The ability to induce oxidative stress in microbial cells could contribute to its antimicrobial efficacy.

Case Studies

Recent research has focused on the structure-activity relationship (SAR) of triazole derivatives. A notable study evaluated various substitutions on the triazole ring and their effects on antimicrobial potency:

  • Substituent Variations : Modifications at the phenyl groups significantly influenced both antibacterial and antifungal activities.
  • Comparative Analysis : The activity was benchmarked against traditional antibiotics, revealing enhanced efficacy in certain derivatives .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the condensation of hydrazides with aldehyde derivatives. Key steps include:

  • Triazole ring formation : Controlled temperature (60–80°C) and pH (neutral to slightly basic) to optimize cyclization .
  • Thioether linkage introduction : Use of cesium carbonate as a base in polar aprotic solvents like DMF to facilitate nucleophilic substitution .
  • Purification : Column chromatography or recrystallization with ethanol/methanol mixtures to isolate the final product . Methodological Tip: Monitor reaction progress via TLC and confirm structural integrity using 1H^1H-NMR and IR spectroscopy .

Q. How is the compound structurally characterized, and what spectroscopic techniques are essential?

Q. What are the primary biological activities under investigation?

Research focuses on:

  • Antimicrobial activity : Evaluated via agar diffusion assays against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC50_{50} values reported in μM ranges) .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC50_{50} values) may arise from:

  • Assay conditions : Differences in cell line viability protocols or solvent concentrations (e.g., DMSO >1% can inhibit growth) .
  • Structural analogs : Subtle functional group variations (e.g., methoxy vs. hydroxy substituents) altering target binding . Methodological Approach:
  • Standardize assays using WHO-recommended cell lines and controls.
  • Perform comparative studies with structural analogs to isolate activity contributors .

Q. What strategies optimize reaction yields for large-scale synthesis?

Critical factors include:

  • Solvent selection : DMSO enhances solubility of intermediates but may require post-reaction removal via dialysis .
  • Catalyst optimization : Transition metal catalysts (e.g., CuI) for Suzuki couplings improve triazole ring formation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours conventional) while maintaining >80% yield .

Q. How can computational modeling predict biological interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

  • Identify binding pockets in target enzymes (e.g., COX-2 or EGFR kinase) .
  • Predict binding affinity differences between enantiomers or substituent variants . Example Workflow:
  • Generate 3D structure using Gaussian 02.
  • Dock into Protein Data Bank (PDB) targets (e.g., 1M17 for EGFR).
  • Validate with in vitro binding assays .

Q. What are the best practices for addressing compound instability during storage?

Instability issues (e.g., hydrazone bond hydrolysis) require:

  • Storage conditions : -20°C in amber vials under inert gas (N2_2) to prevent oxidation .
  • Stabilizing agents : Co-formulation with cyclodextrins or antioxidants (e.g., ascorbic acid) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR strategies include:

  • Functional group substitution : Replacing methoxy with ethoxy groups to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric replacements : Swapping triazole with thiadiazole rings to modulate toxicity profiles . Case Study: Derivatives with 4-chlorophenyl groups showed 3× higher antimicrobial activity than methylphenyl analogs .

Data Contradiction Analysis

Q. Why do similar triazole derivatives exhibit divergent biological activities?

Variations arise from:

  • Steric effects : Bulky substituents (e.g., tert-butyl) hindering target binding .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO2_2) altering redox properties and interaction kinetics . Resolution: Perform Hammett plots to correlate substituent electronic parameters with activity trends .

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